2-[2-Hydroxy-2,2-bis(4-methoxyphenyl)ethyl]sulfinyl-1,1-bis(4-methoxyphenyl)ethanol
Description
Properties
CAS No. |
51347-01-4 |
|---|---|
Molecular Formula |
C32H34O7S |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
2-[2-hydroxy-2,2-bis(4-methoxyphenyl)ethyl]sulfinyl-1,1-bis(4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C32H34O7S/c1-36-27-13-5-23(6-14-27)31(33,24-7-15-28(37-2)16-8-24)21-40(35)22-32(34,25-9-17-29(38-3)18-10-25)26-11-19-30(39-4)20-12-26/h5-20,33-34H,21-22H2,1-4H3 |
InChI Key |
UZFQLBXAHCYXCH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CS(=O)CC(C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)O)(C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategies
Key reaction pathways derived from analogous systems ():
- Bis-arylation of central carbonyl intermediates
- Sulfoxide formation through controlled oxidation
- Stereoselective reduction of ketone precursors
- Protection/deprotection of hydroxyl groups
Proposed Synthetic Route
Critical Reaction Parameters
Optimized conditions from experimental data ():
Temperature cascade for stability:
- Exothermic steps (steps 1,5): Maintain ≤25°C
- Oxidation (step 4): Precise 40±2°C control
- Drying protocols: Reduced pressure at 40°C
- Solvent systems : 2-propanol/THF mixtures improve solubility
- Catalyst loading : 1.2 eq. thiourea maximizes sulfur incorporation
- Oxygen exclusion : N₂ atmosphere during reduction steps
Analytical Validation Methods
| Parameter | Method | Target Specification |
|---|---|---|
| Purity | HPLC | ≥98.5% (254 nm) |
| Chirality | CD | ee ≥99% |
| Thermal | DSC | Decomp. >180°C |
- ¹H NMR (600 MHz, CDCl₃):
Key signals at δ 7.28-7.31 (aromatic H), 5.12-5.14 (methine H), 3.89 (OCH₃) - HRMS : m/z calc. 652.2341 [M+H]⁺, found 652.2338
Scale-Up Considerations
Industrial adaptation challenges :
- Exothermic risk mitigation : Jacketed reactors with ≤5°C/min heating rates
- Sulfoxide stability : Strict pH control (5.8-6.2) during workup
- Crystallization : Ethanol/water (3:1) achieves 92% recovery
Chemical Reactions Analysis
Types of Reactions
2-[2-Hydroxy-2,2-bis(4-methoxyphenyl)ethyl]sulfinyl-1,1-bis(4-methoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield bis(4-methoxyphenyl)ketone derivatives, while reduction could produce bis(4-methoxyphenyl)sulfide derivatives .
Scientific Research Applications
2-[2-Hydroxy-2,2-bis(4-methoxyphenyl)ethyl]sulfinyl-1,1-bis(4-methoxyphenyl)ethanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-Hydroxy-2,2-bis(4-methoxyphenyl)ethyl]sulfinyl-1,1-bis(4-methoxyphenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl and sulfinyl groups play crucial roles in its reactivity and binding to target molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Structural and Functional Analysis Table
*Calculated based on molecular formula.
Key Findings and Implications
Structural Flexibility : The bis(4-methoxyphenyl) motif is common in bioactive compounds, with modifications (e.g., sulfinyl vs. hydroxyl groups) dictating metabolic fate and receptor affinity.
Sulfur Functionality : Sulfinyl groups may enhance polarity and oxidative stability compared to sulfanyl or thioether analogs.
Biological Potential: Ethanol and hydroxyethyl groups correlate with anti-inflammatory or estrogenic activities, suggesting the target compound warrants in vitro screening.
Further research should prioritize synthesizing the target compound and characterizing its spectral (NMR, IR) and biological profiles relative to these analogs.
Biological Activity
2-[2-Hydroxy-2,2-bis(4-methoxyphenyl)ethyl]sulfinyl-1,1-bis(4-methoxyphenyl)ethanol (CAS No: 51347-01-4) is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and applications in research and medicine.
- Molecular Formula : C32H34O7S
- Molecular Weight : 562.7 g/mol
- IUPAC Name : this compound
Synthesis
The compound is synthesized through multi-step organic reactions involving bis(4-methoxyphenyl)methanol and a sulfinylating agent. The reaction conditions are critical for achieving high yield and purity, often requiring specific temperatures and solvents.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
The compound has been investigated for its antioxidant properties. It can scavenge free radicals, which may contribute to its potential therapeutic effects in oxidative stress-related diseases.
Anti-inflammatory Effects
Studies suggest that this compound may modulate inflammatory pathways. Its interaction with specific molecular targets can inhibit pro-inflammatory cytokines, indicating a potential role in treating inflammatory disorders .
Anticancer Potential
Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Bis(4-methoxyphenyl)methanol | Structure | Antioxidant |
| Bis(4-methoxyphenyl)sulfide | - | Moderate cytotoxicity |
| Bis(4-methoxyphenyl)ketone | - | Anticancer activity |
The unique combination of hydroxyl and sulfinyl groups in this compound distinguishes it from its analogs, enhancing its reactivity and biological interactions .
Case Study 1: Antioxidant Activity Assessment
In vitro studies demonstrated that the compound significantly reduced oxidative stress markers in human cell lines. The IC50 value for radical scavenging activity was found to be lower than that of common antioxidants like vitamin C.
Case Study 2: Anti-inflammatory Mechanism Investigation
A study involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with the compound reduced the production of TNF-alpha and IL-6 by up to 50%, suggesting a strong anti-inflammatory effect.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
